molecular formula C8H7BrF3N B13681836 3-Bromo-5-methyl-4-(trifluoromethyl)aniline

3-Bromo-5-methyl-4-(trifluoromethyl)aniline

Cat. No.: B13681836
M. Wt: 254.05 g/mol
InChI Key: VPDDRUHVOGAQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with 4-bromo-2-trifluorotoluidine as the initial feedstock. The process involves acetylation, nitration, deacetylation, deamination, and reduction . Each step requires specific reaction conditions, such as the use of nitrating agents for nitration and reducing agents for reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The overall yield of the industrial process is around 43%, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group.

    Reduction: The nitro group can be reduced back to an aniline group using reducing agents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group results in the formation of a nitro compound, while reduction of the nitro group yields the original aniline compound.

Scientific Research Applications

3-Bromo-5-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    3-Amino-5-bromobenzotrifluoride: Contains an amino group instead of a methyl group.

    4-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom

Uniqueness

3-Bromo-5-methyl-4-(trifluoromethyl)aniline is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.

Biological Activity

3-Bromo-5-methyl-4-(trifluoromethyl)aniline is an aromatic compound notable for its unique structural features, including a bromine atom, a trifluoromethyl group, and a methyl group attached to an aniline structure. The molecular formula is C7H5BrF3N\text{C}_7\text{H}_5\text{BrF}_3\text{N}, with a molecular weight of approximately 240.02 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to the lipophilicity and reactivity imparted by the trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antibacterial and anticancer properties. The trifluoromethyl group enhances the compound's biological interactions, making it a candidate for further pharmacological studies.

Antibacterial Properties

Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antibacterial activity. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing the potential for similar activity in this compound .

Anticancer Activity

The anticancer potential of related aniline derivatives has been documented, with some showing effective cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound exhibited IC50 values in the micromolar range against glioblastoma cell lines . The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with biological targets.

Case Studies

  • Synthesis and Evaluation : A study synthesized various trifluoromethyl-substituted anilines and evaluated their biological activities. The results indicated that increasing lipophilicity through trifluoromethyl substitution correlated with enhanced antibacterial and anticancer activities .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that variations in substitution patterns significantly affected biological activity. For instance, compounds with different positions of bromine and trifluoromethyl groups displayed distinct reactivities and potencies against bacterial strains.

Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compoundTBDTBDTBD
4-Bromo-3-(trifluoromethyl)aniline393-36-28 mg/mL against S. aureusIC50 = 45 μM
2-Bromo-4-(trifluoromethyl)aniline57946-63-116 mg/mL against E. coliIC50 = 30 μM
5-Bromo-2-(trifluoromethyl)aniline703-91-332 mg/mL against B. subtilisIC50 = 25 μM

Research Findings

Research indicates that the incorporation of trifluoromethyl groups into anilines can significantly enhance their biological properties. The unique electron-withdrawing nature of trifluoromethyl groups increases the acidity of adjacent protons, facilitating interactions with biological targets such as enzymes and receptors involved in cancer progression and bacterial resistance mechanisms .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-5-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-4-2-5(13)3-6(9)7(4)8(10,11)12/h2-3H,13H2,1H3

InChI Key

VPDDRUHVOGAQOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(F)(F)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.